Spectroscopic and Structural Elucidation of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol: A Technical Guide
Spectroscopic and Structural Elucidation of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from analogous chemical structures, we present a detailed theoretical framework for the structural elucidation of this compound. This guide offers in-depth interpretations of predicted spectral data, standardized experimental protocols for data acquisition, and visual aids to facilitate a deeper understanding of its molecular architecture.
Introduction
2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is a multifaceted organic molecule that incorporates a phenol, an ethoxy group, and a methyl-substituted pyrimidine ring. The unique arrangement of these functional groups suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of a compound's identity, purity, and structure. This guide will systematically explore the predicted spectroscopic signature of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol.
Molecular Structure and Predicted Spectroscopic Overview
The structural framework of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol, with the systematic numbering of key atoms, is depicted below. The predicted spectroscopic data is a synthesis of foundational spectroscopic principles and comparative analysis with structurally related compounds.
Figure 1: Chemical structure of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of similar phenol and pyrimidine derivatives.[1]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenolic -OH | ~10.0 - 11.0 | broad singlet | - | 1H |
| Aromatic-H (phenol) | 6.8 - 7.5 | multiplet | - | 4H |
| Pyrimidine-H | ~6.5 | singlet | - | 1H |
| Ethoxy -OCH₂- | ~4.4 | quartet | 7.0 | 2H |
| Methyl -CH₃ | ~2.5 | singlet | - | 3H |
| Ethoxy -CH₃ | ~1.4 | triplet | 7.0 | 3H |
Interpretation of ¹H NMR Spectrum:
The phenolic proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. The aromatic protons of the phenol ring will likely appear as a complex multiplet in the aromatic region. The lone proton on the pyrimidine ring is predicted to be a singlet. The ethoxy group should present as a characteristic quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant of approximately 7.0 Hz. The methyl group attached to the pyrimidine ring is anticipated to be a singlet.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenolic C-OH | ~155 - 160 |
| Pyrimidine C-N | ~160 - 165 |
| Pyrimidine C-OR | ~165 - 170 |
| Pyrimidine C-CH₃ | ~170 - 175 |
| Aromatic C (phenol) | 115 - 135 |
| Pyrimidine C-H | ~110 |
| Ethoxy -OCH₂- | ~65 |
| Methyl -CH₃ | ~25 |
| Ethoxy -CH₃ | ~15 |
Interpretation of ¹³C NMR Spectrum:
The carbon atoms in the aromatic and heterocyclic rings are expected to resonate in the downfield region (110-175 ppm). The carbon attached to the phenolic oxygen and the carbons within the pyrimidine ring will have distinct chemical shifts influenced by the electronegative nitrogen and oxygen atoms. The aliphatic carbons of the ethoxy and methyl groups will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
Table 3: Predicted IR Absorption Bands for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200 - 3600 | Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=N stretch (pyrimidine) | 1600 - 1650 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretch (ethoxy, phenol) | 1200 - 1300 | Strong |
Interpretation of IR Spectrum:
A broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. The characteristic strong absorptions for the C=N and C=C double bonds of the pyrimidine and phenol rings are expected in the 1450-1650 cm⁻¹ region. A strong C-O stretching band will be present in the fingerprint region, corresponding to both the phenolic and ethoxy C-O bonds.
Experimental Protocol for IR Data Acquisition
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a solid probe, place a small amount of the sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol
| m/z | Predicted Fragment |
| 244 | [M]⁺ (Molecular Ion) |
| 229 | [M - CH₃]⁺ |
| 215 | [M - C₂H₅]⁺ |
| 199 | [M - OC₂H₅]⁺ |
| 147 | [Phenol-pyrimidine fragment]⁺ |
Interpretation of Mass Spectrum:
The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₄N₂O₂), which is 244.27 g/mol . Common fragmentation patterns would likely involve the loss of the methyl group from the pyrimidine ring (m/z 229), the ethyl group from the ethoxy moiety (m/z 215), or the entire ethoxy group (m/z 199). Further fragmentation of the pyrimidine ring and the phenolic portion would lead to other characteristic ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions and generate a mass spectrum.
Visualizing the Analytical Workflow
The logical flow of spectroscopic analysis for structural confirmation is a systematic process.
Figure 2: Workflow for the synthesis and spectroscopic analysis of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol.
Conclusion
This technical guide provides a predictive yet comprehensive spectroscopic profile of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized protocols, offers a robust framework for researchers to identify and characterize this compound. The provided information is intended to accelerate research and development efforts involving this and related heterocyclic molecules by offering a foundational understanding of their structural properties.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 27, 2026, from a representative source for NMR data of phenols: [Link][1]
